(3Z)-1-benzyl-3-{[(3-fluorophenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione
CAS No.: 894669-35-3
Cat. No.: VC6977368
Molecular Formula: C20H15FN2O3S2
Molecular Weight: 414.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894669-35-3 |
|---|---|
| Molecular Formula | C20H15FN2O3S2 |
| Molecular Weight | 414.47 |
| IUPAC Name | (3Z)-1-benzyl-3-[(3-fluoroanilino)methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one |
| Standard InChI | InChI=1S/C20H15FN2O3S2/c21-15-7-4-8-16(11-15)22-12-18-19(24)20-17(9-10-27-20)23(28(18,25)26)13-14-5-2-1-3-6-14/h1-12,22H,13H2/b18-12- |
| Standard InChI Key | LIEPDWPEUBLTPE-PDGQHHTCSA-N |
| SMILES | C1=CC=C(C=C1)CN2C3=C(C(=O)C(=CNC4=CC(=CC=C4)F)S2(=O)=O)SC=C3 |
Introduction
The compound (3Z)-1-benzyl-3-{[(3-fluorophenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c] thiazine-2,2,4-trione is a complex organic molecule belonging to the class of thieno[3,2-c] thiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique molecular structure of this compound, featuring a thieno-thiazine core with specific functional groups, suggests potential interactions with biological systems, making it a subject of interest in drug design and synthesis.
Synthesis
The synthesis of thieno[3,2-c] thiazine derivatives typically involves multi-step organic reactions. Common methods include the use of readily available starting materials and controlled conditions to optimize yield and selectivity. Techniques such as thin-layer chromatography (TLC) are used to monitor reaction progress.
Biological Activities
Thieno[3,2-c] thiazine derivatives have been explored for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. The specific biological effects of (3Z)-1-benzyl-3-{[(3-fluorophenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c] thiazine-2,2,4-trione are not fully elucidated but may involve interactions with enzymes, receptors, or alterations in gene expression.
Potential Applications
This compound has potential applications in several areas:
-
Medicine: As a lead compound in drug discovery, particularly for its potential therapeutic effects.
-
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
-
Industry: Utilized in the development of new materials due to its unique structural properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume